molecular formula C15H15N B126399 (1R)-1-苯基-1,2,3,4-四氢异喹啉 CAS No. 180272-45-1

(1R)-1-苯基-1,2,3,4-四氢异喹啉

货号 B126399
CAS 编号: 180272-45-1
分子量: 209.29 g/mol
InChI 键: PRTRSEDVLBBFJZ-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as (1R)-1-PHI, is a naturally occurring alkaloid that is found in several plant species, including Papaver somniferum, Catharanthus roseus, and Corydalis cava. It is a small molecule with a molecular weight of 157.22 g/mol and a molecular formula of C10H13N. It has been studied for its potential medicinal and therapeutic benefits, and has been used in the development of various drugs and compounds.

科学研究应用

消旋化和对映选择性

(1R)-1-苯基-1,2,3,4-四氢异喹啉由于其消旋化和对映选择性应用而成为研究重点。一项研究展示了这种化合物的一锅式消旋化过程,这是抗胆碱能药物索利那辛的关键中间体的制备过程中的关键步骤。消旋化过程对于回收废弃的R对映体至关重要,使其在工业上具有重要意义(Bolchi et al., 2013)

催化中的立体化学

对光学活性的二芳基四氢异喹啉衍生物的研究为它们作为催化剂的使用提供了见解。研究阐明了这些化合物的构象方面,有助于理解催化过程中的立体控制(Naicker et al., 2011)

局部麻醉活性

(1R)-1-苯基-1,2,3,4-四氢异喹啉衍生物已被评估其局部麻醉活性。研究表明,这些化合物表现出较高的局部麻醉潜力,在某些情况下优于利多卡因。该研究还评估了它们的急性毒性和结构-毒性关系,使这些化合物成为有前途的药物候选物(Azamatov et al., 2023)

合成和立体化学研究

对苯基取代的1,2,3,4-四氢异喹啉衍生物的合成和立体化学研究已经取得了重要进展。这些研究对于开发合成途径和理解这些化合物的分子构型至关重要,这对制药化学具有重要意义(Heydenreich et al., 2003)

抗癌研究

(1R)-1-苯基-1,2,3,4-四氢异喹啉及其衍生物已被研究作为潜在的抗癌药物。研究重点是合成带有各种修饰的取代四氢异喹啉,以探索它们的生物活性,包括抗肿瘤活性(Redda et al., 2010)

属性

IUPAC Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362553
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

180272-45-1
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Q & A

Q1: What makes (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline interesting for pharmaceutical development?

A: While the provided research papers don't explicitly outline a specific therapeutic target for (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, they highlight its potential as a pharmaceutical ingredient. The key lies in its ability to form stable acid addition salts. These salts exhibit reduced hygroscopicity [, ], meaning they absorb less moisture from the environment. This property is crucial for drug development as it directly impacts the stability of the compound during storage and manufacturing, ultimately leading to a longer shelf life and potentially improving patient compliance due to consistent dosing.

Q2: What are some examples of stable salts formed by (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A2: The research papers list several acid addition salts of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline that demonstrate improved stability against humidity. These include salts formed with:

  • (-)-(2S,3S)-tartaric acid [, ]
  • (+)-(2S,3S)-di-o-benzoyltartaric acid [, ]
  • (+)-(2S,3S)-di-o-(4-methylbenzoyl) tartaric acid [, ]
  • (-)-L-phenylalanine [, ]
  • Benzenesulfonic acid [, ]
  • Cyclohexanesulfamic acid [, ]
  • Hydrobromic acid [, ]
  • Naphthalene-2-sulfonic acid [, ]
  • Sebacic acid [, ]
  • (+)-Camphor-10-sulfonic acid [, ]
  • p-Toluenesulfonic acid [, ]
  • Ethanesulfonic acid [, ]
  • Methanesulfonic acid [, ]
  • Methyl phosphate [, ]

Q3: How is the absolute configuration of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline determined?

A: Two of the provided papers [, ] focus specifically on the absolute configuration of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. While the abstracts lack details, the titles indicate a revision of previously assigned configurations. This strongly suggests that techniques like X-ray crystallography, circular dichroism (CD) spectroscopy, or potentially chemical derivatization coupled with NMR were employed to definitively establish the stereochemistry at the chiral center. Understanding the correct absolute configuration is paramount in pharmaceutical research, especially when considering enantioselective synthesis or potential differences in biological activity between enantiomers.

Q4: Has (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline been used for chiral separations?

A: Yes, one study [] investigated the enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using polysaccharide-based chiral stationary phases. While the paper itself doesn't provide results, this research highlights the potential utility of this compound or its derivatives in chiral chromatography. Enantioseparation is crucial in pharmaceutical development to isolate and study the biological activity of individual enantiomers, which can differ significantly in their pharmacological and toxicological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。